

Technical Guide: N-(2-chloro-4-methylphenyl)acetamide

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Compound of Interest

Compound Name: *N-(2-chloro-4-methylphenyl)acetamide*
CAS No.: 18931-78-7
Cat. No.: B107288

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Executive Summary & Critical Identity Verification

N-(2-chloro-4-methylphenyl)acetamide is a specialized organic intermediate used primarily in the synthesis of heterocyclic compounds, agrochemicals, and azo dyes. It belongs to the class of halogenated acetanilides.

The Isomer Distinction Protocol (Critical)

Researchers must exercise extreme caution regarding nomenclature to avoid catastrophic synthetic errors. There are two distinct compounds often confused due to similar IUPAC naming conventions:

- Target Compound (Ring-Chlorinated):
 - Name: **N-(2-chloro-4-methylphenyl)acetamide**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - CAS: 18931-78-7[\[1\]](#)[\[6\]](#)

- Structure: Chlorine is attached to the benzene ring (ortho position).
- Reactivity: Stable amide; used as a scaffold.
- Common False Positive (Alpha-Chlorinated):
 - Name: 2-chloro-N-(4-methylphenyl)acetamide (or 2-Chloro-p-acetotoluidide)[3]
 - CAS: 16634-82-5[3][7][8][9]
 - Structure: Chlorine is attached to the acetyl group (alpha-carbon).
 - Reactivity: Potent alkylating agent (electrophile); significantly higher toxicity.

This guide focuses exclusively on the ring-chlorinated species (CAS 18931-78-7).

Chemical Property Matrix[11]



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthetic Pathway & Methodology

The most robust route to **N-(2-chloro-4-methylphenyl)acetamide** is the selective acetylation of 2-chloro-4-methylaniline (2-chloro-p-toluidine). This method is preferred over direct chlorination of N-(4-methylphenyl)acetamide, which yields a mixture of isomers (ortho/meta) and polychlorinated byproducts.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acetic anhydride, forming a tetrahedral intermediate, which collapses to expel acetate (or chloride if acetyl chloride is used).



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Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target acetanilide.

Experimental Protocol (Standardized)

Reagents:

- 2-Chloro-4-methylaniline (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Glacial Acetic Acid (Solvent, 5-10 volumes)
- Sodium Acetate (0.1 eq, Catalyst/Buffer)

Workflow:

- Solubilization: Charge a round-bottom flask with 2-chloro-4-methylaniline and glacial acetic acid. Stir at room temperature until fully dissolved.

- Addition: Add acetic anhydride dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 40°C to prevent di-acetylation side reactions.
- Reaction: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The amine spot (lower Rf) should disappear.
- Quenching: Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring. The product will precipitate immediately.
- Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (3x) to remove residual acetic acid.
- Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity needles.

Structural Characterization (Self-Validating Metrics)

To ensure the identity of CAS 18931-78-7 and rule out the alpha-chloro isomer, the following spectroscopic signatures must be verified.

Proton NMR (¹H-NMR) Analysis

Solvent: DMSO-d₆ or CDCl₃



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Infrared Spectroscopy (FT-IR)

- 3280 - 3300 cm⁻¹: N-H stretching (Secondary amide).[10]

- 1660 - 1670 cm^{-1} : C=O stretching (Amide I band). Note: Alpha-chloroacetamides typically show this band at higher frequencies ($>1680 \text{ cm}^{-1}$) due to the inductive effect of the chlorine.
- 750 - 800 cm^{-1} : C-Cl stretching (Aromatic).

Applications in Drug Development[15]

N-(2-chloro-4-methylphenyl)acetamide serves as a "masked" aniline. The acetamide group protects the amine from oxidation during subsequent reactions on the methyl group or the aromatic ring.

Functionalization Logic

The compound is frequently used in the synthesis of Indazole or Quinoline derivatives via cyclization protocols.



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Figure 2: Typical workflow utilizing the target compound as a scaffold for heterocyclic synthesis.

Safety & Handling (E-E-A-T Compliance)

While less toxic than its parent aniline, this compound must be handled with standard biosafety protocols.

- Hazard Classification: Irritant (Skin/Eye). Potential STOT (Specific Target Organ Toxicity) upon repeated exposure.
- Metabolic Activation: Like many acetanilides, this compound can be metabolized by Cytochrome P450 enzymes to release the free aniline, which may induce methemoglobinemia.
- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis.

References

- Sigma-Aldrich.**N-(2-Chloro-4-methylphenyl)acetamide** Product Sheet (CAS 18931-78-7).[Link](#)
- National Institute of Standards and Technology (NIST).Acetamide, N-(2-chloro-4-methylphenyl)- Data.[5] NIST Chemistry WebBook, SRD 69.[5] [Link](#)
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